2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol
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Overview
Description
MMV008270 is a bioactive compound identified from the Medicines for Malaria Venture’s Malaria Box. It has shown significant potency against the translation machinery of the malaria parasite Plasmodium falciparum, making it a promising candidate for anti-malarial drug development .
Preparation Methods
The preparation of MMV008270 involves several synthetic routes and reaction conditions. One method includes the preparation of an indazole ring, protecting an N-H bond on the indazole ring using 2-(trimethylsilyl) ethoxymethyl, followed by Buchwald reaction, protecting group removal, and ring closing to obtain the pyrrolo [2, 3-f] indazole compound . Industrial production methods for MMV008270 are still under research and development, focusing on optimizing yield and purity.
Chemical Reactions Analysis
MMV008270 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV008270 has several scientific research applications, particularly in the field of malaria research. It has been shown to selectively inhibit the translation machinery of Plasmodium falciparum, making it a valuable tool for studying protein synthesis and essential processes in the parasite . Additionally, MMV008270 can be used in high-throughput screening assays to identify new anti-malarial compounds with novel mechanisms of action .
Mechanism of Action
The mechanism of action of MMV008270 involves the inhibition of protein synthesis in Plasmodium falciparum. It targets the parasite’s translation machinery, specifically the 80S ribosome and its associated components . By inhibiting protein synthesis, MMV008270 disrupts the parasite’s ability to grow and reproduce, ultimately leading to its death .
Comparison with Similar Compounds
MMV008270 is unique in its ability to selectively inhibit the translation machinery of Plasmodium falciparum. Similar compounds include other translation inhibitors identified from the Medicines for Malaria Venture’s Malaria Box, such as M5717 (formerly DDD107498), which targets the eukaryotic elongation factor 2 . MMV008270 stands out due to its high specificity and potency against the malaria parasite .
Properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16-12-8-4-5-9-13(12)17-15-10-14(18-19(15)16)11-6-2-1-3-7-11/h1-3,6-7,10,18H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGHCSSLTYMRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.